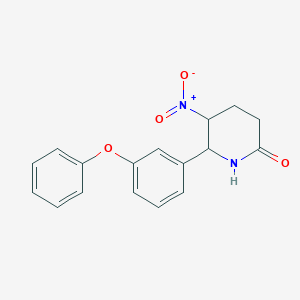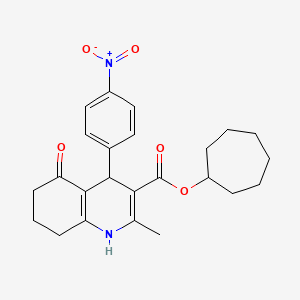![molecular formula C21H27ClN2O2 B3985602 N-[4-(benzyloxy)phenyl]-3-(1-piperidinyl)propanamide hydrochloride](/img/structure/B3985602.png)
N-[4-(benzyloxy)phenyl]-3-(1-piperidinyl)propanamide hydrochloride
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-3-(1-piperidinyl)propanamide hydrochloride, commonly known as BPP, is a chemical compound that has been the focus of scientific research due to its potential therapeutic benefits. BPP is a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction.
Mecanismo De Acción
BPP acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. By blocking the activation of this receptor, BPP can reduce pain and improve mood. BPP has also been shown to reduce drug-seeking behavior by blocking the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
BPP has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of dopamine in the brain, which is involved in the reward pathway. BPP has also been shown to increase the release of serotonin, which can improve mood. Additionally, BPP has been found to reduce inflammation in animal models, which can be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPP has several advantages for lab experiments. It is a highly selective antagonist of the kappa opioid receptor, which allows for specific targeting of this receptor. BPP also has a long half-life, which allows for sustained effects in animal models. However, BPP has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, BPP can have off-target effects at high doses, which can complicate interpretation of results.
Direcciones Futuras
There are several future directions for the study of BPP. One area of research is the development of BPP analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic benefits of BPP in human patients. Additionally, BPP could be studied in combination with other drugs to enhance its therapeutic effects. Finally, the mechanisms underlying the anti-inflammatory effects of BPP could be further elucidated to identify potential targets for the treatment of inflammatory diseases.
Conclusion:
In conclusion, BPP is a chemical compound that has been the focus of scientific research due to its potential therapeutic benefits. BPP acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. BPP has been studied for its potential use in the treatment of chronic pain, mood disorders, and drug addiction. While BPP has several advantages for lab experiments, it also has some limitations that must be considered. There are several future directions for the study of BPP, including the development of analogs with improved pharmacological properties and the investigation of its potential therapeutic benefits in human patients.
Aplicaciones Científicas De Investigación
BPP has been studied for its potential therapeutic benefits in various fields of medicine. It has been found to have analgesic properties, which can be useful in the treatment of chronic pain. BPP has also been shown to have antidepressant effects, which can be beneficial for patients with mood disorders. Additionally, BPP has been studied for its potential use in the treatment of drug addiction, as it can reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-(4-phenylmethoxyphenyl)-3-piperidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClH/c24-21(13-16-23-14-5-2-6-15-23)22-19-9-11-20(12-10-19)25-17-18-7-3-1-4-8-18;/h1,3-4,7-12H,2,5-6,13-17H2,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPKUNXPHPWLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3985535.png)

methanone](/img/structure/B3985544.png)
![1-methyl-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine](/img/structure/B3985547.png)
![N-[2-(2-phenoxyethoxy)phenyl]-3-piperidinecarboxamide hydrochloride](/img/structure/B3985554.png)
![6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3985557.png)
![1-cyclohexyl-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3985562.png)
![1-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3985572.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3985593.png)


![9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B3985623.png)